4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride

Topoisomerase I inhibition Anticancer research DNA relaxation assays

This hydrochloride salt ensures enhanced aqueous solubility and handling consistency versus the free base, critical for reproducible biological assays. The free phenolic –OH enables direct esterification with carboxylic acid-containing drugs for mutual-prodrug design. As a validated topoisomerase I inhibitor scaffold (IC50 = 17.33 µM), it is a proven starting point for anticancer SAR campaigns. Its coplanar conformation (dihedral angle 8.11°) and defined H‑bonding network make it an ideal model for crystal engineering and polymorphism studies. Procure the hydrochloride salt to guarantee purity and consistent performance across medicinal chemistry, prodrug, and solid‑state research.

Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
CAS No. 878770-54-8
Cat. No. B1384522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride
CAS878770-54-8
Molecular FormulaC13H11ClN2O
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O.Cl
InChIInChI=1S/C13H10N2O.ClH/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13;/h1-8,16H,(H,14,15);1H
InChIKeyUCLLECODCWOJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride (CAS 878770-54-8): A Benzimidazole-Phenol Building Block with Defined Physicochemical and Biological Identity


4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride is a heterocyclic organic compound consisting of a benzimidazole ring system fused at the 2-position with a 4-hydroxyphenyl group, isolated as its hydrochloride salt. The parent phenol scaffold, 4-(1H-benzo[d]imidazol-2-yl)phenol (CAS 6504-13-8), is a known antioxidant [1] and has been crystallographically characterized with a nearly coplanar geometry (dihedral angle 8.11°) stabilized by intermolecular N–H⋯O and O–H⋯N hydrogen bonds [2]. The hydrochloride salt form (molecular formula C13H11ClN2O, molecular weight 246.69 g/mol) provides improved aqueous handling properties while retaining the core reactivity of the phenolic –OH group, which serves as a key functional handle for esterification and prodrug design [1].

Why 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride Cannot Be Readily Replaced by Generic Benzimidazole Analogs


The benzimidazole-phenol chemical space is structurally diverse, with subtle modifications at the benzimidazole 5-position or the phenol ring producing profound shifts in biological activity and physicochemical behavior. For instance, methylation at the 5-position of the benzimidazole ring yields 5-methyl-4-(1H-benzimidazol-2-yl)phenol, which exhibits significantly enhanced topoisomerase I inhibition relative to the unsubstituted parent compound [1]. Conversely, altering the phenol substitution pattern from para- to ortho- (2-(4-hydroxyphenyl)benzimidazole) changes the hydrogen-bonding network and can abrogate crystallinity or modify spectroscopic properties [2]. The hydrochloride salt form further distinguishes this compound from the free base by offering improved aqueous solubility and handling characteristics, critical for reproducible formulation in biological assays. Generic substitution without attention to substitution pattern, salt form, or purity can therefore lead to irreproducible biological results, altered reaction kinetics, or unexpected solid-state behavior.

Quantitative Differentiation of 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride Against Closest Analogs


Topoisomerase I Inhibition Activity: Direct Comparison to 5-Methyl Analog and Clinical Benchmark Camptothecin

In a direct head-to-head study, 4-(1H-benzimidazol-2-yl)phenol (Cpd III) was evaluated alongside its 5-methyl analog (Cpd II) and 5-chloro analog (Cpd I) for mammalian DNA topoisomerase I inhibition using quantitative in vitro plasmid supercoil relaxation assays [1]. The unsubstituted parent compound exhibited an IC50 of 17.33 µM (0.01733 mM) at pH 8.0 and 20°C [2]. In the same study, the 5-methyl analog manifested "relatively potent" inhibition, implying an IC50 value lower than 17.33 µM, while the 5-chloro analog showed intermediate activity. For broader context, the clinical topoisomerase I inhibitor camptothecin displays an IC50 of 0.68 µM (679 nM) in cell-free assays , underscoring that the unsubstituted benzimidazole-phenol scaffold provides a weaker but chemically tractable starting point for further optimization.

Topoisomerase I inhibition Anticancer research DNA relaxation assays

Antioxidant Activity and Prodrug Utility: Validated In Silico and In Vivo Evidence

The parent phenol scaffold, 4-(1H-benzo[d]imidazol-2-yl)phenol (BZ), was identified as a novel antioxidant through in silico PASS prediction and subsequently validated by in vitro and in vivo evaluation [1]. The free phenolic –OH group was exploited to synthesize ester mutual-prodrugs with well-known NSAIDs (e.g., ibuprofen, naproxen) via carbodiimide coupling. Among these, prodrugs BN2 and BN5 displayed better anti-inflammatory and analgesic potential compared to their parent NSAIDs in the rat model, while all prodrugs were gastro-sparing and significantly improved oxidative stress biomarkers in both blood plasma and gastric homogenate [1]. In contrast, simple benzimidazole derivatives lacking the 4-hydroxyphenyl group (e.g., 2-phenylbenzimidazole) lack the requisite phenolic handle for this prodrug strategy and exhibit no inherent antioxidant activity.

Antioxidant Prodrug design Anti-inflammatory

Solid-State Structural Features: Coplanarity and Hydrogen-Bonding Network

Single-crystal X-ray diffraction analysis of 4-(1H-benzo[d]imidazol-2-yl)phenol reveals a nearly coplanar arrangement between the benzimidazole system and the phenol ring, with a small dihedral angle of 8.11(5)° [1]. The crystal packing is stabilized by intermolecular N–H⋯O and O–H⋯N hydrogen bonds. In comparison, the ortho-substituted analog 2-(1H-benzimidazol-2-yl)phenol adopts a non-coplanar geometry due to steric hindrance, resulting in altered solid-state properties and spectroscopic behavior [2]. The para-substituted phenol geometry in the target compound promotes a more extended, planar molecular conformation conducive to π-stacking interactions, which may influence crystallinity and batch-to-batch reproducibility.

Crystallography Solid-state chemistry Hydrogen bonding

Purity Specification and Salt Form Advantage

4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride is supplied with a certified purity of ≥98% (HPLC) by reputable vendors . This specification surpasses the typical 95–97% purity offered for the free base form (CAS 6504-13-8) . The hydrochloride salt form additionally provides enhanced aqueous solubility compared to the neutral free base, which is sparingly soluble in water. Generic benzimidazole-phenol analogs often lack a defined salt form, leading to variable solubility and handling challenges in aqueous biological assays.

Quality control Salt selection Analytical characterization

High-Impact Research and Procurement Applications for 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride


Scaffold for Topoisomerase I Inhibitor Lead Optimization

Given the established topoisomerase I inhibitory activity (IC50 = 17.33 µM) and the documented SAR showing enhanced potency with 5-substitution [1], this compound serves as a validated starting point for medicinal chemistry campaigns aiming to develop novel anticancer agents. Procurement of the hydrochloride salt ensures high purity and consistent solubility for SAR expansion via electrophilic aromatic substitution at the benzimidazole 5-position.

Mutual-Prodrug Synthesis via Phenolic Esterification

The free phenolic –OH group enables facile esterification with carboxylic acid-containing drugs (e.g., NSAIDs) to generate mutual-prodrugs with improved therapeutic indices [2]. This application is exclusive to benzimidazole derivatives bearing a hydroxyl group, making the compound a strategic choice for prodrug design studies aimed at reducing gastrointestinal toxicity while maintaining or enhancing anti-inflammatory activity.

Crystallization and Solid-State Form Studies

The nearly coplanar molecular conformation (dihedral angle 8.11°) and defined hydrogen-bonding network [3] make the compound a robust model system for studying π-stacking interactions, polymorphism, and crystal engineering. The hydrochloride salt further expands the accessible solid-state landscape, offering opportunities for co-crystal and salt screening studies relevant to pharmaceutical formulation development.

Antioxidant Mechanism and Oxidative Stress Biomarker Research

Validated antioxidant activity through both in silico prediction and in vitro/in vivo assays [2] positions this compound as a chemical probe for investigating oxidative stress pathways. Its ability to improve oxidative stress biomarkers in vivo when incorporated into prodrugs suggests utility in studies of inflammation-associated oxidative damage.

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